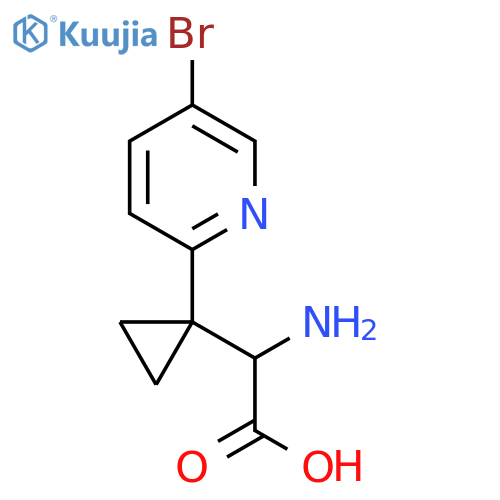

Cas no 2228088-90-0 (2-amino-2-1-(5-bromopyridin-2-yl)cyclopropylacetic acid)

2-amino-2-1-(5-bromopyridin-2-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-1-(5-bromopyridin-2-yl)cyclopropylacetic acid

- EN300-1908107

- 2228088-90-0

- 2-amino-2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid

-

- インチ: 1S/C10H11BrN2O2/c11-6-1-2-7(13-5-6)10(3-4-10)8(12)9(14)15/h1-2,5,8H,3-4,12H2,(H,14,15)

- InChIKey: POCXNKPMXKWPLL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1)C1(C(C(=O)O)N)CC1

計算された属性

- せいみつぶんしりょう: 270.00039g/mol

- どういたいしつりょう: 270.00039g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

- 疎水性パラメータ計算基準値(XlogP): -1.5

2-amino-2-1-(5-bromopyridin-2-yl)cyclopropylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908107-0.05g |

2-amino-2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |

2228088-90-0 | 0.05g |

$1428.0 | 2023-09-18 | ||

| Enamine | EN300-1908107-0.5g |

2-amino-2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |

2228088-90-0 | 0.5g |

$1632.0 | 2023-09-18 | ||

| Enamine | EN300-1908107-1.0g |

2-amino-2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |

2228088-90-0 | 1g |

$1701.0 | 2023-06-01 | ||

| Enamine | EN300-1908107-5.0g |

2-amino-2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |

2228088-90-0 | 5g |

$4930.0 | 2023-06-01 | ||

| Enamine | EN300-1908107-1g |

2-amino-2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |

2228088-90-0 | 1g |

$1701.0 | 2023-09-18 | ||

| Enamine | EN300-1908107-0.25g |

2-amino-2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |

2228088-90-0 | 0.25g |

$1564.0 | 2023-09-18 | ||

| Enamine | EN300-1908107-2.5g |

2-amino-2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |

2228088-90-0 | 2.5g |

$3332.0 | 2023-09-18 | ||

| Enamine | EN300-1908107-5g |

2-amino-2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |

2228088-90-0 | 5g |

$4930.0 | 2023-09-18 | ||

| Enamine | EN300-1908107-0.1g |

2-amino-2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |

2228088-90-0 | 0.1g |

$1496.0 | 2023-09-18 | ||

| Enamine | EN300-1908107-10.0g |

2-amino-2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |

2228088-90-0 | 10g |

$7312.0 | 2023-06-01 |

2-amino-2-1-(5-bromopyridin-2-yl)cyclopropylacetic acid 関連文献

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

2-amino-2-1-(5-bromopyridin-2-yl)cyclopropylacetic acidに関する追加情報

2-Amino-2-1-(5-Bromopyridin-2-yl)cyclopropylacetic Acid

The compound 2-amino-2-1-(5-bromopyridin-2-yl)cyclopropylacetic acid (CAS No: 228088900) is a structurally complex organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique combination of functional groups, including an amino group, a cyclopropane ring, and a brominated pyridine moiety, which collectively contribute to its diverse chemical properties and biological activities.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug design due to their ability to induce non-classical interactions with target proteins. The presence of the cyclopropyl group in this molecule enhances its stability and rigidity, making it a promising candidate for various therapeutic applications. Additionally, the 5-bromopyridin-2-yl substituent introduces electronic and steric effects that can modulate the compound's reactivity and bioavailability.

One of the most notable advancements in the synthesis of this compound involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has enabled researchers to efficiently construct the biphenyl or heterocyclic systems present in this molecule. These methods not only improve yield but also allow for greater control over stereochemistry, which is critical for achieving desired pharmacokinetic profiles.

From a pharmacological perspective, 2-amino-2-1-(5-bromopyridin-2-yl)cyclopropylacetic acid has demonstrated potent activity against various disease targets, including cancer and neurodegenerative disorders. Preclinical studies have shown that this compound exhibits selective inhibition of key enzymes involved in these pathways, suggesting its potential as a lead compound for drug development.

In terms of applications, this compound is being actively explored in the context of targeted drug delivery systems and biomolecule conjugation. Its ability to form stable covalent bonds with other molecules makes it an attractive candidate for creating multifunctional therapeutic agents.

In conclusion, 2-amino-2-1-(5-bromopyridin-2-yl)cyclopropylacetic acid represents a significant advancement in organic synthesis and medicinal chemistry. With ongoing research into its properties and applications, this compound holds great promise for contributing to the development of novel therapeutics and diagnostic agents.

2228088-90-0 (2-amino-2-1-(5-bromopyridin-2-yl)cyclopropylacetic acid) 関連製品

- 2172071-74-6(1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)

- 39541-21-4(α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)

- 1181457-93-1(3-{5,7-Dimethylpyrazolo1,5-apyrimidin-2-yl}propan-1-amine Dihydrochloride)

- 1781538-44-0(2,2-difluoro-5-methylhexan-1-amine)

- 2378503-22-9(methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate)

- 1805538-46-8(Methyl 4-(difluoromethyl)-2-hydroxy-5-methoxypyridine-3-acetate)

- 1823988-92-6(2-(2-Bromo-3-hydroxy-4-methoxyphenyl)propanenitrile)

- 2172625-85-1(4-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)but-2-enoic acid)

- 1261744-48-2(Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate)

- 2229562-92-7(methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate)